tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21BrN2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminoazetidine-1-carboxylate with 2-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The azetidine ring can be reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Scientific Research Applications
tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)-1-azetidinecarboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-{[(2-bromophenyl)methyl]amino}azetidine-1-carboxylate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to different biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
887579-59-1 |
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Molecular Formula |
C15H21BrN2O2 |
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromophenyl)methylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-12(10-18)17-8-11-6-4-5-7-13(11)16/h4-7,12,17H,8-10H2,1-3H3 |
InChI Key |
PZQUJYMIZOTTQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2Br |
Origin of Product |
United States |
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